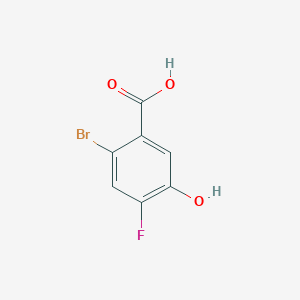

2-Bromo-4-fluoro-5-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-fluoro-5-hydroxybenzoic acid is used in the synthesis of various compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound has a melting point of 188 - 190°C . It can be synthesized from 5-Bromo-2-fluorobenzoic acid . The residue from the synthesis process can be purified by column chromatography .Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFO3 . The InChI code is 1S/C7H4BrFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.01 , a melting point of 188 - 190°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Crystallographic and Electronic Structure Studies

- Crystallographic Analysis : Benzoic acid derivatives, including compounds similar to 2-Bromo-4-fluoro-5-hydroxybenzoic acid, have been studied using X-ray powder diffraction to determine crystal structures. These studies reveal insights into the molecular geometries and intermolecular interactions of such compounds (Pramanik, Dey, & Mukherjee, 2019).

Environmental and Biochemical Applications

- Aromatic Metabolite Detection : Research involving fluorinated compounds, which are structurally similar to this compound, has demonstrated their utility in detecting aromatic metabolites in environmental samples. Such studies aid in understanding the degradation pathways of various compounds in methanogenic consortia (Londry & Fedorak, 1993).

Chemical Synthesis and Modification

- Synthesis Processes : The synthesis of benzoic acid derivatives, including those related to this compound, has been explored in various studies. These syntheses involve multiple steps such as bromination, hydrolysis, and esterification, highlighting the compound's role in chemical production processes (Bing-he, 2008).

Analytical Chemistry and Metabolite Analysis

- Fluorimetric Analysis : Benzoic acid derivatives, including fluorinated compounds, have been utilized in fluorimetric determinations of amino acids, demonstrating their application in analytical chemistry for sensitive detection methods (Imai & Watanabe, 1981).

Metabolic and Biodegradation Studies

- Metabolism in Bacteria : Studies on the metabolism of halogenated benzoic acids by various bacterial strains have provided insights into the biodegradation pathways and potential environmental impact of these compounds. The metabolism often involves dehalogenation and other biochemical transformations (Mouttaki, Nanny, & McInerney, 2008).

Safety and Hazards

The safety information for 2-Bromo-4-fluoro-5-hydroxybenzoic acid indicates that it has a GHS07 signal word of “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-hydroxybenzoic acid . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets.

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRQMEMDKNSMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271794 |

Source

|

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91659-19-7 |

Source

|

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91659-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)